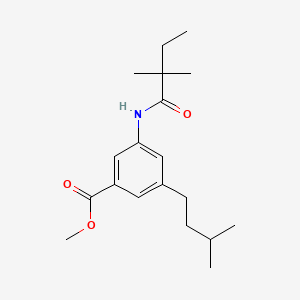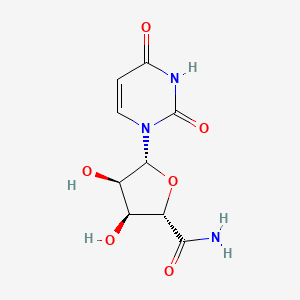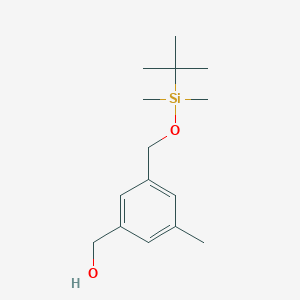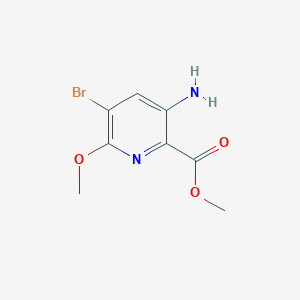
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is notable for its unique structure, which includes a dioxolane ring substituted with a tert-butyl and a methyl group, as well as a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Catalysts: Bronsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.
Solvents: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the removal of water.
Water Removal: Use of a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust catalysts and optimized reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: Acyl chlorides (RCOCl), aldehydes (RCHO), alkyl halides (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects involves its ability to form stable cyclic acetals. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-4-methyl-1,3-dioxolane: Similar structure but lacks the methanol moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure with different substituents.
2-Isobutyl-4-methyl-1,3-dioxolane: Similar structure with an isobutyl group instead of a tert-butyl group .
Uniqueness
2-t-Butyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability as a cyclic acetal and its ability to undergo various chemical transformations make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
63979-50-0 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(2-tert-butyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)9(4)11-6-7(5-10)12-9/h7,10H,5-6H2,1-4H3 |
Clé InChI |
BBWWZOFDJOJRFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)






![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)




